2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Description
2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1h-pyrazol-4-yl moiety, have been reported to exhibit a broad range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways
Pharmacokinetics
It’s worth noting that the compound’s solubility in dmso is reported to be high , which could potentially impact its bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and effectiveness. For instance, this compound is recommended to be stored at room temperature
Properties
IUPAC Name |
2-methoxyethyl N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-10-12(9-17-18)13-4-3-11(7-15-13)8-16-14(19)21-6-5-20-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPGBYYVHOZXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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